Cas no 893094-61-6 (2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide)

2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide
- 2-(4-acetylbenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- AKOS002070529
- 893094-61-6
- F1830-0033
- CCG-285595
- 2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
-
- インチ: 1S/C18H18N2O3S/c1-10(21)11-6-8-12(9-7-11)16(22)20-18-15(17(23)19-2)13-4-3-5-14(13)24-18/h6-9H,3-5H2,1-2H3,(H,19,23)(H,20,22)
- InChIKey: UJBDRWBSBRYRGM-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(NC)=O)C2=C1CCC2)NC(C1C=CC(C(C)=O)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 342.10381361g/mol
- どういたいしつりょう: 342.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1830-0033-15mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-40mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-10μmol |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-75mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-2mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-20mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-5μmol |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-2μmol |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-4mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1830-0033-1mg |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
893094-61-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamideに関する追加情報
Recent Advances in the Study of 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS: 893094-61-6)
The compound 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide (CAS: 893094-61-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentabthiophene core and acetylbenzamido side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key findings from the latest research is the compound's ability to modulate specific kinase pathways, which are critical in the regulation of cellular proliferation and apoptosis. In vitro studies have demonstrated that 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide exhibits selective inhibition against certain kinases, making it a candidate for targeted cancer therapies. The compound's specificity and potency have been compared to existing kinase inhibitors, with results indicating a favorable pharmacokinetic profile and reduced off-target effects.
Another area of investigation has been the synthesis and structural optimization of 893094-61-6. Researchers have developed novel synthetic routes to improve yield and purity, addressing previous challenges in large-scale production. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. These advancements are crucial for ensuring the reproducibility and scalability of future studies.
In vivo studies have further explored the therapeutic potential of 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide. Animal models of various cancers have shown that the compound can effectively reduce tumor growth with minimal toxicity. Pharmacodynamic analyses have revealed its ability to achieve sustained target engagement, supporting its potential as a long-acting therapeutic agent. Additionally, combination studies with other chemotherapeutic agents have suggested synergistic effects, paving the way for innovative treatment regimens.
Despite these promising results, challenges remain in the clinical translation of 893094-61-6. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future research. Ongoing studies are focusing on these aspects, with preliminary data indicating that structural modifications and delivery systems could enhance the compound's therapeutic index.
In conclusion, 2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a promising candidate in the development of next-generation kinase inhibitors. Its unique chemical structure and biological activity profile offer opportunities for further exploration and optimization. As research progresses, this compound may hold the key to addressing unmet medical needs in oncology and beyond.
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